2-Methanesulfonyl-1H-pyrrole

Vue d'ensemble

Description

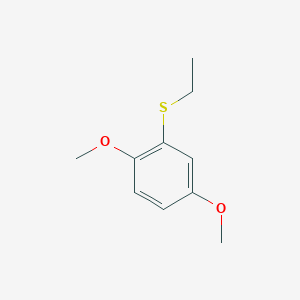

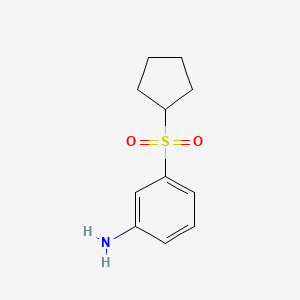

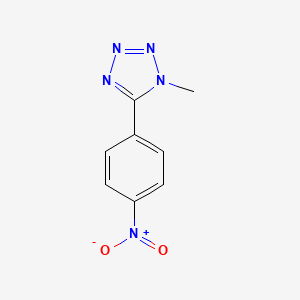

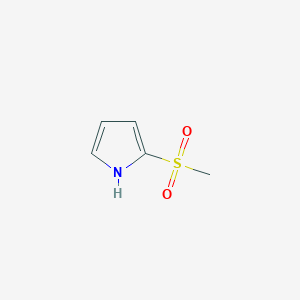

2-Methanesulfonyl-1H-pyrrole is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. It is a heterocyclic organic compound with the molecular formula C5H7NO2S and a molecular weight of 157.18 g/mol. This compound is also known as mesylpyrrole and is synthesized using various methods.

Applications De Recherche Scientifique

Catalytic Activity in Organic Synthesis A novel application of methanesulfonic acid derivatives, closely related to 2-Methanesulfonyl-1H-pyrrole, in catalysis has been demonstrated by Tamaddon and Azadi (2018). They highlighted the use of nicotinium methane sulfonate, a bio-renewable protic ionic liquid derived from nicotine and methanesulfonic acid, showcasing its efficiency as a bi-functional catalyst in the synthesis of 2-amino-3-cyanopyridines. This work underlines the potential of methanesulfonic acid derivatives in facilitating solvent-free organic reactions with excellent yield, showcasing their applicability in green chemistry and sustainable synthesis approaches Tamaddon & Azadi, 2018.

Semiconducting Materials and Electrorheology Stejskal et al. (2018) explored the redox interaction between pyrrole and p-benzoquinone in the presence of methanesulfonic acid to create low-molecular-weight organic semiconducting materials. These materials demonstrated significant conductivity and a strong electrorheological effect, indicating potential applications in creating smart materials and devices responsive to electric fields Stejskal et al., 2018.

Synthesis of Pyrrolidine Derivatives Craig, Jones, and Rowlands (2000) reported on the synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines through 5-endo-trig cyclisation reactions. This research contributes to the development of new methodologies for constructing pyrrolidine derivatives, which are important scaffolds in medicinal chemistry Craig et al., 2000.

Conducting Polypyrrole Films Research by Wang and MacDiarmid (2001) investigated the deposition of conducting polypyrrole films doped with methanesulfonate. The study revealed how the properties of these films, such as conductivity and adhesion, can be significantly influenced by the choice of dopant anion and the substrate surface. This points to potential applications in electronics and materials science for creating custom conductive coatings Wang & MacDiarmid, 2001.

Microbial Metabolism of Methanesulfonic Acid Kelly and Murrell (1999) delved into the microbial metabolism of methanesulfonic acid, a compound structurally related to this compound. Their work illuminates the biological processes involved in the biodegradation of methanesulfonic acid, highlighting its role in the sulfur cycle and its potential for bioremediation strategies Kelly & Murrell, 1999.

Mécanisme D'action

Target of Action

The primary target of 2-Methanesulfonyl-1H-pyrrole is the HMG-CoA reductase enzyme . This enzyme plays a crucial role in cholesterol production, making it a key target for interventions aimed at controlling cholesterol levels .

Mode of Action

This compound acts by inhibiting the HMG-CoA reductase enzyme . By blocking this enzyme, the compound prevents the synthesis of cholesterol, thereby potentially reducing cholesterol levels in the body .

Biochemical Pathways

The inhibition of the HMG-CoA reductase enzyme disrupts the mevalonate pathway , which is responsible for the production of cholesterol and other important biomolecules . The downstream effects of this disruption can include a reduction in cholesterol levels and alterations in the production of other biomolecules synthesized via this pathway .

Pharmacokinetics

This suggests that it is well-absorbed and can exert its effects after oral administration . The compound is also reported to be stable in acidic environments , which could influence its bioavailability .

Result of Action

The primary molecular effect of this compound’s action is the inhibition of the HMG-CoA reductase enzyme . This leads to a decrease in cholesterol synthesis, which can result in lower cholesterol levels in the body . On a cellular level, this can affect the composition of cell membranes and other processes dependent on cholesterol .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability in acidic environments suggests that it can withstand the acidic conditions of the stomach, which is crucial for orally administered drugs . .

Analyse Biochimique

Biochemical Properties

2-Methanesulfonyl-1H-pyrrole interacts with the HMG-CoA reductase enzyme . This enzyme is crucial in the biochemical pathway of cholesterol production . The interaction between this compound and this enzyme leads to the inhibition of the enzyme, thereby affecting the production of cholesterol .

Cellular Effects

The primary cellular effect of this compound is its impact on cholesterol production . By inhibiting the HMG-CoA reductase enzyme, it reduces the amount of cholesterol produced within the cell . This can have significant effects on cell function, as cholesterol is a vital component of cell membranes and is also involved in the synthesis of certain hormones .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the HMG-CoA reductase enzyme . This enzyme is responsible for the conversion of HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol . By inhibiting this enzyme, this compound effectively reduces the production of cholesterol .

Temporal Effects in Laboratory Settings

This compound is known to be orally active and stable in acidic environments . This suggests that it may have a prolonged effect on cholesterol production in in vitro or in vivo studies

Metabolic Pathways

This compound is involved in the cholesterol biosynthesis pathway through its inhibition of the HMG-CoA reductase enzyme . This enzyme is a key player in the metabolic pathway that leads to the production of cholesterol .

Propriétés

IUPAC Name |

2-methylsulfonyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S/c1-9(7,8)5-3-2-4-6-5/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNJKJJPJAVTNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30509910 | |

| Record name | 2-(Methanesulfonyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82511-61-3 | |

| Record name | 2-(Methanesulfonyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.